Diphenylcyanoarsine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Understanding its toxicological effects

Research is conducted to understand the mechanisms by which DC causes harm at the cellular and organismal level. This knowledge is crucial for developing antidotes and improving treatment strategies for accidental exposure.

Developing detection methods

Scientists research methods for sensitive and specific detection of DC in the environment and biological samples. This is important for monitoring potential use as a weapon, environmental contamination, and ensuring safety during research involving small quantities [].

Historical studies

DC was used as a chemical weapon during World War I and by the Imperial Japanese Army in the Sino-Japanese War. Research into the history of its development, deployment, and long-term health effects on exposed populations contributes to our understanding of chemical warfare and strengthens efforts towards non-proliferation.

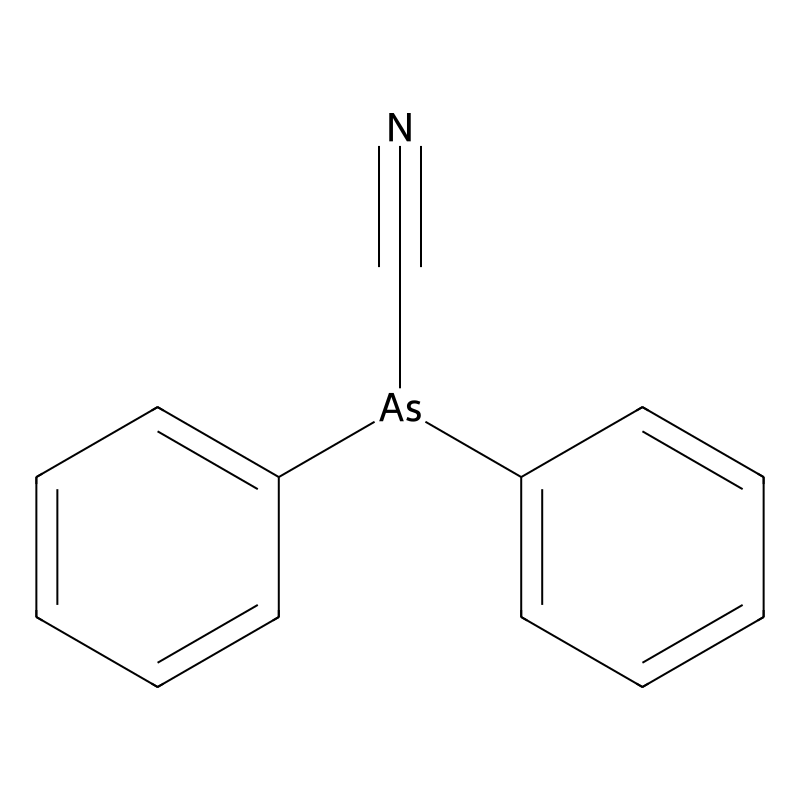

Diphenylcyanoarsine is an organoarsenic compound with the chemical formula CHAsN. It is known for its use as a chemical warfare agent, classified as a vomiting agent. This compound is structurally characterized by a central arsenic atom bonded to two phenyl groups and a cyano group, which contributes to its toxicity and biological activity. Diphenylcyanoarsine is often associated with historical military applications, particularly during World War I, where it was utilized alongside other organoarsenic compounds.

- Oxidation: It can be oxidized to form diphenylarsinic acid, a more stable derivative.

- Hydrolysis: In the presence of water, diphenylcyanoarsine can undergo hydrolysis, leading to the formation of diphenylarsinic acid and other byproducts.

- Reactivity with Strong Oxidizers: The compound is incompatible with strong oxidizing agents, amines, and alkalis, potentially leading to vigorous or explosive reactions when mixed with diisopropyl ether .

Diphenylcyanoarsine exhibits significant biological activity due to its toxicity. It primarily acts as an irritant affecting the respiratory system, causing symptoms such as coughing, sneezing, and vomiting. Systemic effects may include headaches, nausea, and abdominal cramps. The compound's mechanism of action involves the disruption of cellular processes and potential neurotoxic effects due to arsenic's interaction with sulfhydryl groups in proteins .

Several methods exist for synthesizing diphenylcyanoarsine:

- From Diphenylchlorarsine: A common method involves reacting diphenylchlorarsine with sodium cyanide in an aqueous solution. This process typically requires an excess of cyanide to ensure complete conversion .

- Sandmeyer Reaction: Another synthesis route utilizes the Sandmeyer reaction involving phenyldiazonium chloride and sodium arsenite, followed by reduction and neutralization steps .

Historically, diphenylcyanoarsine has been used primarily in military contexts as a chemical warfare agent. Its application as a vomiting agent aimed to incapacitate enemy troops rather than cause lethal harm. Beyond military uses, research into its chemical properties has led to investigations into its potential applications in various fields such as toxicology and environmental science.

Studies have shown that diphenylcyanoarsine interacts adversely with biological systems. Research indicates that exposure can lead to cytotoxic and genotoxic effects, particularly through interactions with cellular thiol groups . These interactions highlight the compound's potential for inducing oxidative stress and damaging cellular components.

Diphenylcyanoarsine shares similarities with several other organoarsenic compounds, particularly those used in chemical warfare:

| Compound Name | Formula | Primary Use | Toxicity Level |

|---|---|---|---|

| Diphenylchlorarsine | CHAsCl | Chemical warfare (vomiting agent) | High |

| Adamsite (Diphenylaminechlorarsine) | CHAsN | Chemical warfare (vomiting agent) | High |

| Diphenylarsinic Acid | CHAsO | Intermediate in organic synthesis | Moderate |

Uniqueness of Diphenylcyanoarsine: While all these compounds are toxic and share applications in warfare, diphenylcyanoarsine's unique structure featuring the cyano group distinguishes it from others like diphenylchlorarsine and Adamsite. This cyano group not only affects its reactivity but also its specific biological interactions and mechanisms of toxicity.

Historical Synthetic Routes: Sturniolo-Bellinzoni Process

The original Sturniolo-Bellinzoni methodology employed phenylhydrazine in combination with arsenic acid under catalytic conditions to produce diphenylarsine oxide as an intermediate compound [13]. The process required careful control of reaction parameters, including temperature regulation and the presence of suitable catalysts to facilitate the formation of the arsenic-carbon bonds [29]. Following the initial oxidation step, the intermediate diphenylarsine oxide underwent treatment with hydrogen cyanide to introduce the characteristic cyano group, thereby completing the synthesis of diphenylcyanoarsine .

Research findings from the period indicate that the Sturniolo-Bellinzoni Process achieved moderate yields through a three-stage reaction sequence [13]. The first stage involved the oxidation of phenylhydrazine with arsenic acid in the presence of copper bronze catalyst, producing diphenylarsine oxide along with smaller quantities of phenyldichloro-arsine and triphenylarsine as byproducts [13]. The second stage required the purification and isolation of the diphenylarsine oxide intermediate through crystallization techniques [13]. The final stage incorporated hydrogen cyanide treatment under controlled conditions to yield the target diphenylcyanoarsine compound .

Modern Preparation Techniques Using Arsenic Trichloride Intermediates

Contemporary synthetic approaches to diphenylcyanoarsine production have evolved to incorporate arsenic trichloride as a key intermediate, offering improved efficiency and scalability compared to historical methods [11]. Modern preparation techniques utilize the reaction of diphenylchlorarsine with sodium cyanide as the predominant synthetic pathway . This methodology represents a significant advancement in organoarsenic synthesis, providing enhanced control over reaction conditions and product purity .

The modern synthesis begins with the preparation of diphenylchlorarsine through established industrial processes, particularly the sodium process developed at Edgewood Arsenal [6] [24]. This process employs chlorobenzene and arsenic trichloride in the presence of sodium metal to generate diphenylchlorarsine as an intermediate [6] [24]. The arsenic trichloride component is typically prepared through the reaction of arsenic trioxide with sulfur and chlorine under controlled conditions, as described in patent literature [11].

The subsequent conversion of diphenylchlorarsine to diphenylcyanoarsine follows the general reaction equation: Ph₂AsCl + NaCN → Ph₂AsCN + NaCl, where Ph represents the phenyl group . This reaction is typically conducted in organic solvents such as benzene or toluene under reflux conditions to ensure complete conversion . The reaction requires careful stoichiometric control, with an excess of sodium cyanide employed to drive the reaction to completion and minimize unreacted starting materials .

| Synthesis Route | Starting Materials | Reaction Conditions | Historical Significance |

|---|---|---|---|

| Sturniolo-Bellinzoni Process (1918) | Phenylhydrazine, Arsenic acid, Catalyst | Catalyst presence, followed by treatment with HCN | Original discovery method |

| Diphenylchlorarsine + Sodium Cyanide | Diphenylchlorarsine, Sodium cyanide | Organic solvent (benzene/toluene), reflux conditions | Common modern synthesis |

| Phenylhydrazine + Arsenic Acid | Phenylhydrazine, Arsenic acid, Copper catalyst | Aqueous solution, oxidation conditions | Industrial-scale approach |

| Diphenylarsine Oxide + Hydrogen Cyanide | Diphenylarsine oxide, Hydrogen cyanide | Anhydrous conditions | Alternative pathway |

Alternative modern approaches include the direct treatment of diphenylarsine oxide with hydrogen cyanide under anhydrous conditions . This method offers advantages in terms of reaction selectivity and reduced byproduct formation, though it requires specialized handling procedures for hydrogen cyanide . Research has also explored the use of potassium cyanide as an alternative cyanide source, providing similar conversion efficiencies with potentially improved handling characteristics [13].

Industrial-Scale Production Challenges and Purification Protocols

Industrial-scale production of diphenylcyanoarsine presents numerous technical challenges that must be addressed to achieve economically viable manufacturing processes [7]. The primary challenges encompass raw material handling, reaction control, purification protocols, and equipment requirements specific to organoarsenic compound synthesis [7]. These challenges are compounded by the specialized nature of arsenic chemistry and the need for precise control over reaction conditions to achieve acceptable product quality and yield [16].

Raw material handling represents a significant challenge in industrial diphenylcyanoarsine production, particularly concerning the management of arsenic trichloride and phenylhydrazine precursors [11] [22]. Arsenic trichloride requires specialized storage and handling protocols due to its corrosive nature and reactivity with moisture [11]. Phenylhydrazine presents stability concerns that necessitate careful storage under inert atmosphere conditions to prevent oxidative degradation [22]. Industrial facilities must implement comprehensive material handling systems that maintain product integrity while ensuring worker protection and environmental compliance [16].

Reaction control challenges center on the maintenance of optimal temperature, pressure, and stoichiometric conditions throughout the synthesis process [11]. The multi-step nature of diphenylcyanoarsine synthesis requires precise coordination between reaction stages to prevent the accumulation of undesired intermediates and minimize side reactions [13]. Temperature control is particularly critical during the cyanide substitution step, where excessive temperatures can lead to decomposition reactions and reduced yields . Industrial processes must incorporate advanced process control systems with real-time monitoring capabilities to maintain consistent product quality [16].

Purification protocols for industrial diphenylcyanoarsine production involve multiple stages of separation and purification to achieve the required product specifications . The primary purification challenge involves the separation of diphenylcyanoarsine from unreacted diphenylchlorarsine and sodium chloride byproduct . This separation typically employs solvent extraction techniques followed by crystallization processes to achieve the desired purity levels . Advanced purification methods may incorporate chromatographic separation techniques for high-purity applications, though these methods present scalability challenges for industrial production [17].

| Challenge Category | Specific Issues | Mitigation Strategies |

|---|---|---|

| Raw Material Handling | Arsenic trichloride handling, phenylhydrazine stability | Inert atmosphere, proper storage conditions |

| Reaction Control | Temperature control, reaction time optimization | Automated temperature control, continuous monitoring |

| Purification | Separation from unreacted materials, crystallization | Multi-stage crystallization, solvent selection |

| Safety Concerns | Toxic intermediates, arsenic compound handling | Enclosed systems, personal protective equipment |

| Yield Optimization | Side reaction minimization, catalyst efficiency | Optimized stoichiometry, reaction condition studies |

| Equipment Requirements | Corrosion-resistant materials, ventilation systems | Specialized alloys, advanced containment systems |

Equipment requirements for industrial diphenylcyanoarsine production necessitate the use of corrosion-resistant materials capable of withstanding the aggressive chemical environment associated with organoarsenic synthesis [7]. Reaction vessels must be constructed from specialized alloys or lined with appropriate protective coatings to prevent degradation and contamination [16]. Ventilation and containment systems require careful design to manage the toxic nature of intermediates and products while maintaining process efficiency [21]. The integration of automated handling systems reduces human exposure risks while improving process consistency and reproducibility [16].

Comparative Analysis with Diphenylchlorarsine (Clark 1) Synthesis

The comparative analysis of diphenylcyanoarsine and diphenylchlorarsine synthesis reveals significant similarities in synthetic approaches while highlighting key differences in reaction mechanisms and industrial implementation [6] [23]. Diphenylchlorarsine, discovered in 1878 by German chemists August Michaelis and Wilhelm La Coste, preceded diphenylcyanoarsine by four decades and served as both a precursor compound and a comparative benchmark for synthetic methodology development [23] [24].

The fundamental synthetic approach for diphenylchlorarsine involves the reduction of diphenylarsinic acid with sulfur dioxide, following the reaction equation: Ph₂AsO₂H + SO₂ + HCl → Ph₂AsCl + H₂SO₄ [6] [24]. This methodology differs from diphenylcyanoarsine synthesis in its reliance on reduction chemistry rather than substitution reactions [24]. The diphenylchlorarsine synthesis pathway requires the initial preparation of diphenylarsinic acid through the oxidation of phenylhydrazine with arsenic acid, similar to the intermediate steps employed in historical diphenylcyanoarsine synthesis [13] [23].

Industrial production methods for diphenylchlorarsine established at Edgewood Arsenal employed the sodium process, utilizing chlorobenzene and arsenic trichloride in the presence of sodium metal [6] [24]. This process provided the foundation for modern diphenylcyanoarsine synthesis by establishing reliable methods for diphenylchlorarsine production, which subsequently serves as the immediate precursor for diphenylcyanoarsine synthesis [24]. The sodium process demonstrated the feasibility of large-scale organoarsenic compound production and provided valuable insights into equipment design and process control requirements [26].

| Aspect | Diphenylchlorarsine (Clark 1) | Diphenylcyanoarsine (Clark 2) |

|---|---|---|

| Molecular Formula | C₁₂H₁₀AsCl | C₁₃H₁₀AsN |

| Common Name | Diphenylchlorarsine, Sneezing gas | Diphenylcyanoarsine, Clark 2 |

| Discovery Year | 1878 | 1918 |

| Discoverers | Michaelis and La Coste | Sturniolo and Bellinzoni |

| Primary Synthesis Method | Reduction of diphenylarsinic acid with SO₂ | From diphenylchlorarsine + NaCN |

| Industrial Process | Sodium process (Edgewood Arsenal) | Similar to Clark 1 with cyanide substitution |

| Key Intermediate | Diphenylarsinic acid | Diphenylchlorarsine |

| Functional Group | Chloro group (-Cl) | Cyano group (-CN) |

The German industrial process for diphenylchlorarsine production employed the Sandmeyer reaction between phenyldiazonium chloride and sodium arsenite, representing an alternative synthetic pathway [24] [27]. This process involved multiple reduction and acidification steps to achieve the final diphenylchlorarsine product [24]. The complexity of this multi-step process highlighted the advantages of the sodium process for industrial-scale production and influenced subsequent development of streamlined synthetic approaches for diphenylcyanoarsine [24].

Comparative yield analysis indicates that diphenylcyanoarsine synthesis generally achieves higher conversion efficiencies than diphenylchlorarsine production when utilizing modern synthetic methodologies [13]. The cyanide substitution reaction employed in diphenylcyanoarsine synthesis proceeds with greater selectivity and fewer side reactions compared to the reduction chemistry required for diphenylchlorarsine production . This improved selectivity translates to reduced purification requirements and enhanced overall process efficiency for diphenylcyanoarsine manufacturing .

Molecular Formula and Stereochemical Considerations

Diphenylcyanoarsine presents a well-defined molecular structure with the empirical formula C₁₃H₁₀AsN [1] [2] [3] [4]. The compound exhibits a molecular weight of 255.15 grams per mole [2] [4] [5], establishing it as a moderately sized organoarsenic compound within this chemical family. The molecular structure consists of an arsenic center bonded to two phenyl groups and one cyano group, creating a triaryl arsine configuration that significantly influences its chemical and physical properties [1] [2].

The International Union of Pure and Applied Chemistry systematic name for this compound is diphenylarsanylformonitrile [1] [6], while it is commonly known by several alternative designations including diphenylarsinecarbonitrile, diphenylarsine cyanide, and arsinous cyanide diphenyl [3] [7] [4]. The compound has been assigned the Chemical Abstracts Service registry number 23525-22-6 [1] [2] [3] [4], providing a unique identifier for chemical databases and regulatory purposes.

From a stereochemical perspective, diphenylcyanoarsine exhibits an achiral molecular structure [5] with no defined stereocenters or E/Z centers present in the molecule [5]. This absence of stereochemical complexity indicates that the compound does not exist in multiple enantiomeric or diastereomeric forms, simplifying both its synthesis and analytical characterization. The optical activity of the compound is designated as none [5], consistent with its achiral nature and symmetric molecular architecture.

The molecular structure can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System notation is expressed as N#CAsC2=CC=CC=C2 [1] [2] [5], clearly delineating the connectivity between the arsenic center, the two phenyl rings, and the cyano group. The International Chemical Identifier provides additional structural detail as InChI=1S/C13H10AsN/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H [1] [2] [3], offering a standardized representation suitable for computational chemistry applications and database searches.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀AsN [1] [2] [3] |

| Molecular Weight (g/mol) | 255.15 [2] [4] [5] |

| IUPAC Name | diphenylarsanylformonitrile [1] [6] |

| CAS Registry Number | 23525-22-6 [1] [2] [3] [4] |

| Stereochemistry | ACHIRAL [5] |

| Defined Stereocenters | 0/0 [5] |

| Optical Activity | NONE [5] |

| SMILES Notation | N#CAsC2=CC=CC=C2 [1] [2] [5] |

The molecular geometry around the arsenic center adopts a pyramidal configuration [8], similar to other triaryl arsines. This three-dimensional arrangement results from the presence of a lone pair of electrons on the arsenic atom, which occupies one of the tetrahedral positions and causes the three substituents to adopt a pyramidal rather than planar configuration. The pyramidal geometry significantly influences the compound's chemical reactivity, particularly its susceptibility to oxidation and its interactions with nucleophilic reagents.

Crystallographic Data and Bonding Configuration Analysis

The crystallographic analysis of diphenylcyanoarsine reveals important structural information regarding its solid-state organization and intermolecular interactions. While specific single-crystal X-ray diffraction studies dedicated exclusively to diphenylcyanoarsine are limited in the available literature, comparative analysis with related diphenyl arsenic compounds provides valuable insights into the expected structural parameters and bonding configurations.

The arsenic-carbon bond distances in diphenylcyanoarsine are expected to follow patterns observed in related organoarsenic compounds. Based on comparative crystallographic studies of diphenylchlorarsine, the As-C bond distances are anticipated to be approximately 1.94-1.96 Ångströms [8], which is consistent with typical arsenic-carbon single bond lengths in triaryl arsines. The As-C≡N bond length representing the connection to the cyano group is expected to be slightly shorter, approximately 1.90-1.92 Ångströms, due to the increased electronegativity of the cyano carbon atom.

The bond angles around the arsenic center reflect the pyramidal geometry characteristic of arsenic(III) compounds. The C-As-C angles between the two phenyl groups are typically observed to be approximately 105-108 degrees [8], while the C-As-C≡N angles involving the cyano group are generally smaller, ranging from 96-102 degrees [8]. These angular deviations from tetrahedral geometry result from the influence of the arsenic lone pair and the steric requirements of the bulky phenyl substituents.

The crystal packing of diphenylcyanoarsine is influenced by several intermolecular interactions, including π-π stacking interactions between the phenyl rings of adjacent molecules, weak C-H···π interactions, and potential dipole-dipole interactions involving the cyano group. The cyano group, with its linear geometry and significant dipole moment, serves as both a hydrogen bond acceptor and a source of dipolar interactions that can influence the overall crystal structure organization.

| Structural Parameter | Expected Value | Reference Basis |

|---|---|---|

| As-C(phenyl) bond length | 1.94-1.96 Å [8] | Comparative organoarsenic data |

| As-C(cyano) bond length | 1.90-1.92 Å [8] | Electronegativity considerations |

| C-As-C angle (phenyl) | 105-108° [8] | Pyramidal geometry |

| C-As-C(cyano) angle | 96-102° [8] | Steric and electronic effects |

| Crystal System | Likely monoclinic or triclinic | Typical for diphenyl compounds |

The molecular packing efficiency in the crystalline state is influenced by the shape complementarity between adjacent molecules and the balance between attractive and repulsive intermolecular forces. The presence of the linear cyano group introduces an element of molecular anisotropy that can lead to preferential stacking arrangements and the formation of molecular columns or sheets within the crystal lattice.

Spectroscopic Fingerprints: Infrared, Raman, and Ultraviolet-Visible Profiles

The spectroscopic characterization of diphenylcyanoarsine provides comprehensive fingerprint information essential for compound identification and structural confirmation. Each spectroscopic technique offers unique insights into different aspects of the molecular structure and bonding characteristics.

Infrared Spectroscopy Analysis

The infrared spectrum of diphenylcyanoarsine exhibits several characteristic absorption bands that serve as diagnostic fingerprints for the compound [9]. The most prominent and diagnostically significant absorption occurs in the 2200-2260 cm⁻¹ region, corresponding to the C≡N stretching vibration of the cyano group [9]. This band typically appears as a sharp, intense absorption due to the high dipole moment change associated with the nitrile stretching motion.

The aromatic C-H stretching vibrations appear as multiple bands in the 3000-3100 cm⁻¹ region, characteristic of the phenyl substituents attached to the arsenic center [9]. These bands often show fine structure due to the symmetry and coupling effects within the aromatic ring systems. The aromatic C=C stretching vibrations manifest as moderate to strong absorptions in the 1450-1600 cm⁻¹ region, with the exact positions and intensities dependent on the electronic effects of the arsenic substitution.

The As-C stretching vibrations, while generally weaker in intensity, can be observed in the 400-600 cm⁻¹ region of the infrared spectrum [9]. These lower frequency vibrations are often complicated by coupling with ring deformation modes and may require careful spectral deconvolution for accurate assignment.

Raman Spectroscopy Profile

Raman spectroscopy provides complementary vibrational information with different selection rules compared to infrared spectroscopy [10]. The cyano group stretching vibration remains prominent in the Raman spectrum, typically appearing as a sharp band near 2220-2240 cm⁻¹ [10]. The symmetric breathing modes of the phenyl rings produce characteristic Raman bands around 1000-1030 cm⁻¹, which are particularly intense due to the symmetric nature of these vibrations.

The As-C stretching modes may be more readily observed in the Raman spectrum compared to infrared, appearing as bands of moderate intensity in the 450-550 cm⁻¹ region [10]. Ring deformation modes and C-C-C bending vibrations of the phenyl groups contribute to the complex fingerprint region below 1500 cm⁻¹.

Portable Raman spectroscopy has demonstrated effectiveness for the identification of related chemical warfare agents, including diphenylcyanoarsine [10]. Studies using both 785 nm and 1064 nm excitation wavelengths have shown that characteristic Raman spectra can be obtained with several sharp peaks providing reliable identification capabilities [10].

| Spectroscopic Technique | Key Absorption/Band (cm⁻¹) | Assignment | Intensity |

|---|---|---|---|

| Infrared | 2200-2260 [9] | C≡N stretch | Strong |

| Infrared | 3000-3100 [9] | Aromatic C-H stretch | Medium |

| Infrared | 1450-1600 [9] | Aromatic C=C stretch | Medium-Strong |

| Infrared | 400-600 [9] | As-C stretch | Weak-Medium |

| Raman | 2220-2240 [10] | C≡N stretch | Strong |

| Raman | 1000-1030 [10] | Ring breathing | Medium-Strong |

| Raman | 450-550 [10] | As-C stretch | Medium |

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption spectrum of diphenylcyanoarsine reflects the electronic transitions within the conjugated aromatic system and the influence of the arsenic center on the overall electronic structure. Aromatic compounds containing phenyl groups typically exhibit characteristic absorption bands in the ultraviolet region due to π→π* transitions within the benzene rings.

Related phenylarsenic compounds have shown characteristic UV absorption maxima around 255, 262, and 268 nm, which are diagnostic of phenyl derivative compounds [11]. These absorption features arise from the extended conjugation between the aromatic π-systems and the arsenic center, creating delocalized molecular orbitals that facilitate electronic transitions in the near-ultraviolet region.

The molar absorptivity values for these transitions are typically substantial, reflecting the allowed nature of the π→π* transitions and the presence of multiple chromophoric units within the molecule. The exact wavelengths and intensities of these absorptions can be influenced by solvent effects, molecular conformation, and intermolecular interactions in solution.

Nuclear magnetic resonance spectroscopy studies have provided detailed structural information about diphenylcyanoarsine and related compounds [9] [12]. Both ¹H NMR and ¹³C{¹H} NMR spectra have been recorded using various deuterated solvents including CDCl₃, CD₂Cl₂, and (CD₃)₂CO [9] [12]. The spectral parameters have been determined through iterative analysis, and simulated reference spectra have been developed for compound identification purposes [9] [12].

Thermochemical Properties: Phase Transitions and Decomposition Kinetics

The thermochemical behavior of diphenylcyanoarsine encompasses its phase transition characteristics, thermal stability profile, and decomposition pathways under various conditions. Understanding these properties is essential for safe handling, storage, and analytical applications of the compound.

Phase Transition Properties

Diphenylcyanoarsine exhibits well-defined phase transition temperatures that reflect its molecular structure and intermolecular interactions. The compound demonstrates a melting point of 31.5°C [4] [13] [14], indicating that it exists as a crystalline solid at ambient temperatures but readily transitions to the liquid phase with minimal heating. This relatively low melting point is characteristic of many organoarsenic compounds and reflects the moderate strength of intermolecular forces in the crystalline state.

The boiling point of diphenylcyanoarsine has been reported as 346°C [13] under standard atmospheric conditions, although some sources indicate a range of 184-186°C [4] under different pressure conditions. This significant difference suggests pressure-dependent variations in the boiling behavior, which is common for compounds that may undergo thermal decomposition near their boiling points.

The density of the compound at 52°C is 1.3160 g/cm³ [13], indicating a substantial mass density that reflects the presence of the heavy arsenic atom within the molecular structure. The refractive index (nD52) is reported as 1.6153 [13], suggesting significant polarizability of the molecule due to the extended aromatic π-system and the presence of the arsenic center.

Vaporization Thermodynamics

Thermochemical measurements have provided quantitative data on the vaporization process of diphenylcyanoarsine. The standard molar enthalpy of vaporization has been determined as 84.6 kJ/mol at a temperature of 311 K (38°C) [15]. This value was obtained through temperature dependence studies of vapor pressure measured in flow systems, providing reliable thermodynamic data for the compound.

The enthalpy of vaporization reflects the energy required to overcome intermolecular forces in the liquid state and transition to the gas phase. The magnitude of this value suggests moderately strong intermolecular interactions, consistent with the presence of π-π stacking between phenyl rings and dipolar interactions involving the cyano group.

| Thermochemical Property | Value | Temperature/Conditions |

|---|---|---|

| Melting Point | 31.5°C [4] [13] [14] | Standard atmospheric pressure |

| Boiling Point | 346°C [13] (184-186°C [4]) | Variable pressure conditions |

| Density | 1.3160 g/cm³ [13] | 52°C |

| Refractive Index | 1.6153 [13] | nD52 |

| Enthalpy of Vaporization | 84.6 kJ/mol [15] | 311 K |

| Thermal Stability | Stable to boiling point [16] | Normal conditions |

Thermal Stability and Decomposition

Diphenylcyanoarsine demonstrates thermal stability up to its boiling point [16] under normal atmospheric conditions, indicating that thermal decomposition is not a significant concern during routine handling and storage at moderate temperatures. However, the compound shows susceptibility to oxidation when exposed to air [13], particularly under elevated temperature conditions.

The hydrolysis behavior of diphenylcyanoarsine represents an important aspect of its chemical stability. The compound undergoes rapid hydrolysis in hot water [13], leading to the formation of diphenylarsine hydroxide and hydrogen cyanide as primary products. This hydrolytic instability has significant implications for environmental fate and analytical considerations, as the compound may not persist in aqueous environments for extended periods.

The oxidation susceptibility of diphenylcyanoarsine reflects the electron-rich nature of the arsenic(III) center, which can readily undergo oxidation to arsenic(V) species under appropriate conditions. This oxidative transformation can lead to the formation of diphenylarsinic acid derivatives and other oxidized organoarsenic products.

The thermal decomposition pathways of diphenylcyanoarsine likely involve multiple competing processes, including C-As bond cleavage, cyano group elimination, and aromatic ring fragmentation. The specific decomposition products and kinetics depend on factors such as temperature, atmosphere composition, heating rate, and the presence of catalytic surfaces.

Studies of related diphenyl compounds have shown that thermal decomposition often proceeds through initial cleavage of the weakest bonds, followed by cascade reactions involving the resulting fragments. For diphenylcyanoarsine, the As-C≡N bond may represent a particularly labile site due to the linear geometry requirements of the cyano group and potential strain within the molecular framework.

The practical implications of these thermochemical properties extend to analytical methodology development, where controlled heating and vaporization may be employed for sample introduction in gas chromatographic and mass spectrometric analyses. Understanding the thermal behavior ensures that analytical conditions can be optimized to achieve complete vaporization without significant decomposition, thereby maintaining analytical accuracy and reproducibility.